molecular formula C11H13N B13667422 3-(tert-Butyl)-5-ethynylpyridine

3-(tert-Butyl)-5-ethynylpyridine

Cat. No.: B13667422
M. Wt: 159.23 g/mol
InChI Key: MVHAUTMNZXHMJB-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-5-ethynylpyridine is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The tert-butyl and ethynyl groups attached to the pyridine ring confer unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-5-ethynylpyridine typically involves the introduction of the tert-butyl and ethynyl groups onto the pyridine ring. One common method involves the alkylation of pyridine with tert-butyl halides under basic conditions, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. This reaction uses palladium catalysts and copper co-catalysts in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 3-(tert-Butyl)-5-ethynylpyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

3-(tert-Butyl)-5-ethynylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-5-ethynylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the tert-butyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    3-(tert-Butyl)pyridine: Lacks the ethynyl group, resulting in different chemical reactivity.

    5-Ethynylpyridine: Lacks the tert-butyl group, affecting its lipophilicity and biological activity.

    3-(tert-Butyl)-4-ethynylpyridine: Positional isomer with different chemical properties.

Uniqueness: 3-(tert-Butyl)-5-ethynylpyridine is unique due to the combined presence of both tert-butyl and ethynyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-tert-butyl-5-ethynylpyridine

InChI

InChI=1S/C11H13N/c1-5-9-6-10(8-12-7-9)11(2,3)4/h1,6-8H,2-4H3

InChI Key

MVHAUTMNZXHMJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1)C#C

Origin of Product

United States

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